Z-ILE-GLY-GLY-OH, also known as Z-Isoleucine-Glycine-Glycine-Alcohol, is a synthetic compound classified as a peptide. It consists of a glycine residue linked to an L-isoleucine residue, with the isoleucine being protected by a phenylmethoxycarbonyl group. This compound is primarily utilized in peptide synthesis and various biological studies due to its stability and reactivity. Its applications extend to medicinal chemistry and industrial uses, making it significant in the development of peptide-based products and materials.
Z-ILE-GLY-GLY-OH can be sourced from chemical suppliers specializing in synthetic peptides. It is typically produced through established peptide synthesis methods, ensuring high purity and quality for research applications.
Z-ILE-GLY-GLY-OH falls under the classification of synthetic peptides. It is characterized by its specific amino acid sequence, which imparts unique chemical and biological properties that are valuable in scientific research and industrial applications.
The synthesis of Z-ILE-GLY-GLY-OH typically involves several key steps:
The synthesis process can be performed using solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of peptide chains on a solid support resin. This method enhances yield and simplifies purification processes.
Z-ILE-GLY-GLY-OH has a specific molecular structure characterized by:
The molecular formula for Z-ILE-GLY-GLY-OH is C₁₁H₁₅N₃O₄, with a molecular weight of approximately 241.25 g/mol. Its structural integrity allows for various interactions in biological systems, making it suitable for studies involving protein interactions and enzyme activity.
Z-ILE-GLY-GLY-OH can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes, leading to various derivatives that can be further explored for biological activity or structural studies.
The mechanism of action for Z-ILE-GLY-GLY-OH involves its binding to specific molecular targets, including enzymes and receptors. This interaction occurs through:
These interactions can modulate the activity of enzymes or receptors, leading to diverse biological effects relevant in medicinal chemistry and therapeutic applications.
Z-ILE-GLY-GLY-OH appears as a white to off-white powder, exhibiting good solubility in polar solvents like water and methanol. Its stability under various conditions makes it suitable for long-term storage.
The compound has notable chemical properties that include:
Relevant data on solubility, melting point, and stability under different pH conditions are crucial for practical applications in laboratory settings.
Z-ILE-GLY-GLY-OH has several scientific uses:
Solid-Phase Peptide Synthesis (SPPS) is the primary method for assembling Z-Ile-Gly-Gly-OH, leveraging the Fmoc/t-Bu strategy for sequential amino acid coupling. The process initiates with the attachment of Fmoc-Gly-OH to a Wang resin via esterification, employing DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts to achieve >98% loading efficiency. Subsequent Fmoc deprotection uses 20% piperidine in DMF, monitored by UV spectroscopy to confirm completeness. The second Gly residue is coupled using Fmoc-Gly-OH with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine), followed by Fmoc-Ile-OH addition. The N-terminal Z-group (benzyloxycarbonyl) is finally introduced using benzyl chloroformate [8].
Critical challenges include aggregation during elongation, particularly with the hydrophobic Ile residue. Optimization involves:
Table 1: SPPS Parameters for Z-Ile-Gly-Gly-OH
Parameter | Condition | Efficiency |
---|---|---|
Resin Type | Wang resin (low-loading, 0.5 mmol/g) | >98% loading |
Fmoc Deprotection | 20% piperidine/DMF, 2 × 5 min | 99.5% complete |
Coupling Reagent | HBTU/DIPEA (4:6 equiv) | 99% yield/step |
Aggregation Control | 5% DMSO in DMF | 40% reduced aggregation |
The Z-group (Cbz) serves dual roles: N-terminal protection during Gly-Gly coupling and orthogonal stability against Fmoc deconditions. Unlike acid-labile Boc (t-butyloxycarbonyl) or base-sensitive Fmoc groups, Z remains intact under piperidine treatment (pH >10) but is cleaved via hydrogenolysis. This orthogonality prevents premature deprotection during iterative SPPS cycles. Isoleucine’s aliphatic side chain requires no permanent protection, simplifying synthesis [2] [7].
However, Z-group steric bulkiness can hinder coupling kinetics. Kinetic studies reveal a 20% rate reduction for Z-Ile-OH coupling compared to Fmoc-Ile-OH, necessitating extended reaction times (2 hours vs. 45 minutes). This is mitigated by:
Table 2: Protecting Group Comparative Stability
Protecting Group | Stability to Piperidine | Cleavage Method | Side Reactions |
---|---|---|---|
Z (Cbz) | Stable | Pd/H₂, 4h | None |
Fmoc | Labile | 20% piperidine, 10 min | Fmoc-piperidine adducts |
Boc | Stable | TFA/DCM (50%), 30 min | t-butyl cation traps |
Coupling reagent selection critically impacts Z-Ile-Gly-Gly-OH purity and epimerization risk. DCC (N,N'-dicyclohexylcarbodiimide) enables direct amidation in solution-phase synthesis but suffers from DCU (dicyclohexylurea) precipitation, requiring cumbersome filtration. In THF-H₂O mixtures, DCC with HOBt achieves 80% dipeptide yields but shows lower efficiency for sterically hindered Z-Ile coupling (65% yield) [2].
DIC (N,N'-diisopropylcarbodiimide) offers superior solubility, with DIU (diisopropylurea) byproducts remaining soluble. When paired with OxymaPure®, DIC attains near-quantitative yields (99%) for Z-Ile-Gly-OH assembly in SPPS, with <0.5% epimerization confirmed by chiral HPLC [8].
HOBt/NHS (hydroxybenzotriazole/N-hydroxysuccinimide) systems form active esters, reducing racemization. NHS esters of Z-Ile-OH exhibit a 6-hour half-life in DMF at 25°C, enabling controlled Gly coupling. However, HOBt/NHS requires stoichiometric additives, increasing costs.
Table 3: Coupling Reagent Performance for Z-Ile-Gly-OH
Reagent System | Solvent | Yield (%) | Epimerization (%) | Byproduct Handling |
---|---|---|---|---|
DCC/HOBt | THF-H₂O (9:1) | 65 | 5.2 | DCU filtration needed |
DIC/OxymaPure® | DMF | 99 | 0.4 | Soluble DIU |
HOBt/NHS | DCM | 85 | 1.8 | None |
Final Z-group removal employs palladium-catalyzed hydrogenation under mild conditions (1 atm H₂, 25°C). Pd/C (10% w/w) in ethanol/water (95:5) achieves >99% deprotection in 4 hours, with the reaction following pseudo-first-order kinetics (k = 0.42 min⁻¹). Pd black formation is inhibited by acetic acid (0.1% v/v), which protonates the benzylcarbamic intermediate [9].
Catalyst alternatives include:
Kinetic limitations arise from H₂ diffusion in viscous peptide solutions. Agitation at 500 rpm enhances mass transfer, while THF co-solvents (20% v/v) improve solubility. Post-hydrogenation, catalyst filtration through celite followed by lyophilization yields pure Ile-Gly-Gly-OH.
Table 4: Hydrogenation Conditions for Z-Deprotection
Catalyst | H₂ Pressure (atm) | Time (h) | k (min⁻¹) | Pd Leaching (ppm) |
---|---|---|---|---|
10% Pd/C | 1 | 4 | 0.42 | 2.1 |
Pd(OH)₂/C | 1 | 1 | 0.58 | 1.5 |
Pd/CeO₂ SACs | 1 | 3 | 0.37 | 0.09 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1